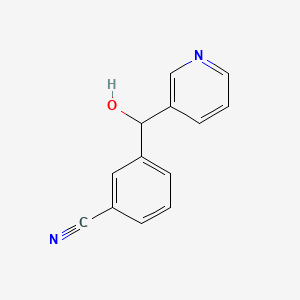

3-Cyanophenyl-3-pyridinyl-methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10N2O |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

3-[hydroxy(pyridin-3-yl)methyl]benzonitrile |

InChI |

InChI=1S/C13H10N2O/c14-8-10-3-1-4-11(7-10)13(16)12-5-2-6-15-9-12/h1-7,9,13,16H |

InChI Key |

UTBGIONPMFXFHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(C2=CN=CC=C2)O)C#N |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms in the Context of 3 Cyanophenyl 3 Pyridinyl Methanol Chemistry

Nucleophilic Substitution Mechanisms (SN1, SN2 on alcohol derivatives)

Nucleophilic substitution reactions at the carbinolic carbon of 3-cyanophenyl-3-pyridinyl-methanol derivatives are pivotal for introducing new functionalities. The competition between SN1 and SN2 mechanisms is primarily influenced by the stability of the potential carbocation intermediate, the nature of the nucleophile, and the solvent. masterorganicchemistry.comlibretexts.org

The benzylic position of the alcohol, adjacent to both a phenyl and a pyridinyl ring, suggests that an SN1 pathway is plausible. libretexts.orglibretexts.org The formation of a carbocation at this position would be stabilized by resonance with both aromatic rings. However, the electron-withdrawing nature of the cyano group on the phenyl ring and the nitrogen atom in the pyridine (B92270) ring can destabilize the carbocation, making the SN1 pathway less favorable than for simple diarylmethanols.

SN1 Mechanism: The SN1 mechanism proceeds in a stepwise manner. masterorganicchemistry.com First, the hydroxyl group is protonated by an acid to form a good leaving group (water). libretexts.org This is followed by the departure of the leaving group to form a secondary benzylic carbocation. This carbocation is the key intermediate, and its stability is the rate-determining step. masterorganicchemistry.com Finally, a nucleophile attacks the carbocation to form the substitution product. Due to the planar nature of the carbocation, if the carbon is chiral, a racemic mixture of products is expected. youtube.com

SN2 Mechanism: The SN2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This mechanism is favored by strong nucleophiles and polar aprotic solvents. libretexts.org For derivatives of this compound, an SN2 reaction would involve a backside attack by the nucleophile on the carbon bearing the leaving group. This pathway avoids the formation of a potentially destabilized carbocation. The rate of an SN2 reaction is sensitive to steric hindrance at the reaction center. masterorganicchemistry.com

Factors Influencing the Mechanism:

| Factor | Favors SN1 | Favors SN2 | Relevance to this compound |

| Substrate | Tertiary > Secondary > Primary libretexts.orgyoutube.com | Primary > Secondary > Tertiary libretexts.org | The secondary benzylic nature allows for both pathways. libretexts.org |

| Nucleophile | Weak (e.g., H₂O, ROH) libretexts.org | Strong (e.g., CN⁻, RS⁻) libretexts.org | The choice of nucleophile is critical in directing the mechanism. |

| Leaving Group | Good leaving groups required youtube.com | Good leaving groups enhance the rate youtube.com | The hydroxyl group must be converted to a better leaving group (e.g., by protonation or conversion to a sulfonate ester). libretexts.org |

| Solvent | Polar protic (e.g., water, ethanol) youtube.com | Polar aprotic (e.g., acetone, DMF) youtube.com | The solvent can be chosen to favor one mechanism over the other. |

This table provides a general overview of factors influencing SN1 and SN2 reactions.

Dehydration and Elimination Reaction Pathways (e.g., of the methanol (B129727) group)

The dehydration of this compound leads to the formation of an alkene, specifically 3-cyano-3-(3-pyridinyl)stilbene, through an elimination reaction. This process typically occurs under acidic conditions and at elevated temperatures. libretexts.org The mechanism can proceed through either an E1 or E2 pathway, often competing with SN1 and SN2 reactions, respectively. byjus.com

E1 Mechanism: The E1 mechanism is a two-step process that begins with the formation of a carbocation, similar to the SN1 pathway. libretexts.org The hydroxyl group is first protonated to create a good leaving group (H₂O). byjus.com This leaving group then departs, forming a secondary benzylic carbocation. In the final step, a weak base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, leading to the formation of a double bond. libretexts.org The stability of the carbocation intermediate is the rate-determining factor. quora.com Given the benzylic nature of the alcohol, the E1 pathway is a likely route for dehydration. quora.com

E2 Mechanism: The E2 mechanism is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously, forming a double bond. byjus.com This pathway requires an anti-periplanar arrangement of the proton being removed and the leaving group. wikipedia.org While E2 reactions are typically favored by strong bases, under certain conditions, they can also occur with weaker bases, especially if the E1 pathway is disfavored. wikipedia.org

Factors Influencing Dehydration Pathways:

| Factor | Favors E1 | Favors E2 | Relevance to this compound |

| Substrate | Tertiary > Secondary > Primary quora.com | Primary > Secondary > Tertiary quora.com | The secondary nature of the alcohol allows for both E1 and E2 pathways. |

| Base | Weak base libretexts.org | Strong, bulky base wikipedia.org | The reaction conditions, particularly the choice of base, will strongly influence the operative mechanism. |

| Temperature | High temperatures favor elimination over substitution masterorganicchemistry.com | High temperatures favor elimination over substitution masterorganicchemistry.com | Heating the reaction mixture is a common strategy to promote dehydration. byjus.com |

This table outlines the general factors that determine whether an elimination reaction proceeds via an E1 or E2 mechanism.

Mechanisms of C-C and C-N Bond Formation Reactions

The synthesis of this compound itself involves the formation of a crucial carbon-carbon bond. Additionally, the pyridine ring can participate in carbon-nitrogen bond formation reactions.

C-C Bond Formation: The most direct synthesis of diarylmethanols like this compound often involves the reaction of an organometallic reagent with an aldehyde. numberanalytics.comnumberanalytics.com A plausible mechanism is the nucleophilic addition of a pyridinyl organometallic species (e.g., a Grignard or organolithium reagent) to 3-cyanobenzaldehyde (B1676564).

Mechanism of Grignard-type Reaction:

Formation of the Organometallic Reagent: 3-Halopyridine reacts with magnesium to form 3-pyridinylmagnesium halide.

Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 3-cyanobenzaldehyde. youtube.com This breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming an alkoxide intermediate. youtube.com

Protonation: The resulting alkoxide is protonated in a subsequent workup step (e.g., with the addition of water or a dilute acid) to yield the final alcohol product, this compound.

Another approach could be a Friedel-Crafts type reaction, although the electron-withdrawing nature of the substituents might complicate this pathway. researchgate.net

C-N Bond Formation: The nitrogen atom in the pyridine ring of this compound is nucleophilic and can participate in C-N bond formation reactions. For example, it can be alkylated or acylated. Furthermore, the pyridine ring itself can undergo nucleophilic aromatic substitution, although this is generally difficult unless an activating group is present or under harsh conditions. researchgate.netrsc.org The Buchwald-Hartwig amination is a powerful transition-metal-catalyzed method for forming C-N bonds with pyridyl halides, which could be a synthetic precursor. researchgate.net

Transition Metal-Catalyzed Reaction Mechanisms

Transition metals, particularly palladium, play a significant role in reactions involving the synthesis and functionalization of diaryl compounds. youtube.commdpi.com While direct transition-metal-catalyzed reactions on this compound are not extensively documented, the synthesis of its precursors often relies on these methods.

A key example is the Suzuki cross-coupling reaction, which could be used to form the carbon-carbon bond between the phenyl and pyridinyl rings.

Plausible Suzuki Coupling Mechanism for Precursor Synthesis: This would typically involve the coupling of a pyridinylboronic acid with a halobenzonitrile or a cyanophenylboronic acid with a halopyridine, catalyzed by a palladium(0) complex.

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (e.g., 3-bromobenzonitrile), forming a palladium(II) species.

Transmetalation: The organoboron compound (e.g., 3-pyridinylboronic acid) transfers its organic group to the palladium(II) complex, typically in the presence of a base.

Reductive Elimination: The two organic groups on the palladium complex are coupled, and the desired biaryl product is released. The palladium(0) catalyst is regenerated, completing the catalytic cycle. youtube.com

Other transition metals like copper and iron are also used in C-H activation and cross-coupling reactions that could be relevant to the synthesis or further transformation of this molecule and its derivatives. nih.gov

Theoretical and Computational Investigations of 3 Cyanophenyl 3 Pyridinyl Methanol and Analogs

Quantum Chemical Calculation Methodologies (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems. scispace.com It is frequently employed for calculations on molecules like 3-Cyanophenyl-3-pyridinyl-methanol due to its balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly used hybrid functional for such studies. scispace.com

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. The optimization is typically performed using a specific level of theory and basis set, for example, B3LYP with a 6-311++G(d,p) basis set. The resulting optimized geometry provides the foundation for all subsequent property calculations.

Table 1: Representative Optimized Geometrical Parameters for a Pyridinyl-Methanol Analog

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-O | 1.43 |

| C-H (methanol) | 1.10 |

| C-C (phenyl) | 1.39 |

| C-N (pyridine) | 1.34 |

| O-C-C (phenyl) | 109.5 |

| C-C-N (pyridine) | 120.0 |

Note: The data in this table is representative of typical bond lengths and angles for similar organic molecules and is for illustrative purposes.

Understanding the electronic structure of a molecule is crucial for predicting its reactivity. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. nih.gov

The Molecular Electrostatic Potential (MEP) is another valuable tool for analyzing electronic structure. The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methanol (B129727) group, indicating these as sites for electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are hypothetical and representative of what might be expected for a molecule of this type based on computational studies of similar compounds.

Vibrational frequency analysis is performed to confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra of the molecule. The calculation of vibrational frequencies is typically done at the same level of theory as the geometry optimization. scispace.com The resulting frequencies can be compared with experimental spectroscopic data to validate the computational model. For this compound, characteristic vibrational modes would include the O-H stretch of the methanol group, C-N stretching of the pyridine and cyano groups, and various C-H and C-C stretching and bending modes of the aromatic rings. scispace.com Calculated frequencies are often scaled by an empirical factor to better match experimental values, as the harmonic approximation used in the calculations tends to overestimate frequencies. scispace.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in a Pyridinyl-Methanol Analog

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H | Stretch | 3500 |

| C≡N | Stretch | 2230 |

| C-O | Stretch | 1050 |

| C=N (pyridine) | Stretch | 1580 |

| C-H (aromatic) | Stretch | 3100 |

Note: These are representative frequencies and the actual values for this compound would require specific calculations.

Computational methods can also be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. dntb.gov.ua The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose within the DFT framework. Predicted ¹H and ¹³C NMR chemical shifts can be compared with experimental data to aid in the structural elucidation of this compound and its analogs. The accuracy of these predictions can be quite high, often with root mean square errors of 0.2–0.4 ppm for ¹H shifts when using DFT. nih.gov

Analysis of Chemical Reactivity Descriptors (e.g., ionization potential, chemical hardness, electronegativity, electron affinity)

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity.

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -E(LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). A softer molecule is more reactive.

These descriptors would be valuable in comparing the reactivity of this compound with its various analogs.

Table 4: Representative Chemical Reactivity Descriptors for a Pyridinyl-Methanol Analog

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

Note: These values are derived from the hypothetical HOMO and LUMO energies in Table 2 and are for illustrative purposes.

Solvation Effects in Computational Models

The properties of a molecule can be significantly influenced by its environment, particularly when in solution. Computational models can account for these solvation effects using various methods. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant. By performing calculations with a PCM, it is possible to predict how the geometry, electronic structure, and reactivity of this compound would change in different solvents. For example, polar solvents would be expected to stabilize polar states and could influence the HOMO-LUMO gap and the positions of spectroscopic peaks.

Computational Studies on Molecular Conformation and Intermolecular Interactions (e.g., hydrogen bonding, crystal packing)

Computational chemistry provides powerful tools for understanding the three-dimensional structure of molecules and the non-covalent forces that govern their interactions in a condensed phase. Methods such as Density Functional Theory (DFT) and molecular dynamics simulations are instrumental in predicting the preferred molecular conformations, analyzing intermolecular interactions, and rationalizing crystal packing arrangements for complex organic molecules like this compound and its analogs. nih.govmdpi.comed.ac.ukfigshare.com

Molecular Conformation

Computational studies on substituted pyrazolopyridine derivatives have revealed that the dihedral angles between different ring systems are significant. For instance, in one ethyl pyrazolopyridine carboxylate derivative, the dihedral angle between the benzene and pyridine rings was found to be 36.26 (9)°. nih.gov Similarly, the dihedral angle between its benzene and pyrazole rings was 35.08 (10)°. nih.gov These values indicate a substantial twist between the aromatic moieties. For this compound, DFT calculations would be expected to yield a similar non-planar conformation, with the exact dihedral angles influenced by the electronic effects of the cyano substituent and the hydroxyl group.

| Parameter | Compound Type | Value (°) | Computational Method |

| Dihedral Angle (Benzene-Pyridine) | Pyrazolopyridine derivative | 36.26 (9) | X-ray Diffraction |

| Dihedral Angle (Benzene-Pyrazole) | Pyrazolopyridine derivative | 35.08 (10) | X-ray Diffraction |

| N3—C7—C6—C3 Torsion Angle | Pyrazolopyridine derivative | -141.96 (19) | X-ray Diffraction |

This table presents representative dihedral and torsion angles from a related pyrazolopyridine structure to illustrate typical non-planar conformations found in linked aromatic ring systems. nih.gov

Intermolecular Interactions and Crystal Packing

The solid-state structure, or crystal packing, of this compound is dictated by a network of intermolecular interactions. These non-covalent forces determine the stability and physical properties of the crystalline material.

Hydrogen Bonding: The most significant intermolecular interaction expected for this molecule is hydrogen bonding, primarily involving the hydroxyl (-OH) group. The hydroxyl hydrogen can act as a hydrogen bond donor, while the hydroxyl oxygen, the pyridine nitrogen, and the cyano nitrogen can all act as hydrogen bond acceptors.

Computational studies on similar systems, such as 3-Bromo-2-hydroxypyridine, have shown that strong intermolecular O–H···N hydrogen bonds are formed, leading to the creation of stable dimers. nih.gov In one such study using the B3LYP method, the calculated O–H···N bond distance was 1.7163 Å, with a bond angle of 174.159°, indicating a very strong and nearly linear hydrogen bond. nih.gov The formation of such bonds is a primary driving force for the crystal packing, often leading to the formation of infinite one-dimensional chains or more complex two-dimensional networks. researchgate.net The interaction energies for hydrogen bonds involving methanol with various amides have been calculated to be in the range of -21 to -39 kJ·mol⁻¹, underscoring their stability. mdpi.com

| Interaction Type | Donor (D) | Acceptor (A) | H···A Distance (Å) | D···A Distance (Å) | D–H···A Angle (°) | Source System |

| O–H···N | Oxygen | Nitrogen | 1.716 | 2.724 | 174.2 | 3-Bromo-2-hydroxypyridine Dimer |

| N–H···O | Nitrogen | Oxygen | 1.863 | - | - | Pyrazole-Methanol Dimer |

| O–H···O | Oxygen | Oxygen | - | 2.77 | 175.0 | Pyrazole-Methanol Dimer |

This table summarizes typical hydrogen bond parameters derived from computational and experimental studies of analogous pyridine and pyrazole systems. nih.govnih.gov

Role of the Cyano Group and Other Interactions: While strong hydrogen bonds often dominate, weaker interactions also play a crucial role in achieving efficient crystal packing. These can include weak C–H···O or C–H···N hydrogen bonds and C–H···π interactions. nih.govresearchgate.net The cyanophenyl and pyridinyl rings can also participate in π-π stacking.

Structural Modifications and Derivatization Strategies for 3 Cyanophenyl 3 Pyridinyl Methanol

Systematic Modification of the Phenyl Ring and its Substituents

Modifications to the phenyl ring of 3-Cyanophenyl-3-pyridinyl-methanol and related structures are a key strategy in structure-activity relationship (SAR) studies. The nature, position, and number of substituents on the phenyl ring can significantly influence the molecule's interaction with biological targets.

For instance, in a series of tropane (B1204802) derivatives, the substitution pattern on the phenyl rings was found to be critical for dopamine (B1211576) transporter (DAT) affinity. Specifically, the presence of fluoro substituents on the phenyl rings of benztropine (B127874) analogues has been a common feature in the development of DAT inhibitors. nih.gov The exploration of different substituents on the phenyl ring allows for the fine-tuning of electronic properties and steric bulk, which in turn affects binding affinity and selectivity for target proteins.

Research on related pyridine (B92270) derivatives has shown that the introduction of specific functional groups to aromatic rings can enhance biological effects. For example, the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and carbonyl (-C=O) groups has been associated with increased antiproliferative activity in various cancer cell lines. nih.gov Conversely, the addition of halogen atoms or bulky groups to the phenyl ring sometimes leads to decreased activity. nih.gov

Detailed research findings on phenyl ring modifications are often presented in tabular format to facilitate SAR analysis. An example of such a data table is provided below, illustrating how different substituents on the phenyl ring of a core structure can impact biological activity.

| Compound | Phenyl Ring Substituent(s) | Biological Activity (e.g., IC50, Ki) |

| Analog A | 4-Fluoro | 12.0 nM (DAT Ki) |

| Analog B | 3,4-Dimethoxy | Not specified |

| Analog C | 4-Bromo | Not specified |

This table is illustrative and based on general findings in the literature regarding phenyl ring substitutions on similar scaffolds.

Systematic Modification of the Pyridinyl Moiety and its Substituents

The pyridinyl moiety of this compound is another critical site for structural modification. The nitrogen atom in the pyridine ring and the potential for substitution at various positions offer opportunities to alter the molecule's polarity, basicity, and hydrogen bonding capacity.

Studies on pyridine derivatives have highlighted the importance of the pyridine scaffold as a core component in many approved drugs due to its wide range of biological and pharmacological activities. researchgate.net The position of substituents on the pyridine ring can dramatically alter a compound's biological profile. For example, moving a substituent from one position to another can change the molecule's shape and electronic distribution, thereby affecting its interaction with a biological target.

In the context of developing novel therapeutic agents, the pyridine ring is often modified to enhance target specificity and potency. For instance, in the development of antimicrobial agents, various substitutions on the pyridine ring of chalcone-derived precursors have been explored. researchgate.net These modifications can include the introduction of different functional groups or the fusion of the pyridine ring with other heterocyclic systems.

The impact of these modifications is often quantified and compared, as shown in the illustrative table below.

| Compound | Pyridinyl Moiety Modification | Biological Activity (e.g., MIC) |

| Derivative X | 6-Nitro substitution | Not specified |

| Derivative Y | Fusion with a thieno-group | 0.0195 mg/mL (E. coli MIC) |

| Derivative Z | Addition of a thiazole (B1198619) hybrid | Not specified |

This table is illustrative and based on general findings in the literature regarding pyridinyl moiety modifications.

Incorporation into Complex Molecular Architectures

The this compound scaffold can serve as a building block for the synthesis of more complex molecular architectures. This strategy aims to create novel compounds with unique three-dimensional shapes and functionalities, potentially leading to new mechanisms of action or improved therapeutic properties.

One area of exploration involves the incorporation of this scaffold into larger systems such as thieno-pyrimidine derivatives. mdpi.com These complex molecules have been investigated for their potential as inhibitors of specific biological targets, such as those involved in cancer progression. mdpi.com The fusion of the core structure with other heterocyclic rings can lead to rigidified conformations that may fit more precisely into the binding sites of target proteins.

Furthermore, the cyanophenyl and pyridinyl groups themselves are found in a variety of complex heterocyclic compounds. For example, pyrid-2-yl and 2-cyanophenyl fused heterocyclic compounds have been studied as inhibitors of human P2X3 receptors, which are involved in pain signaling. researchgate.net In these complex structures, the specific arrangement of the aromatic and heteroaromatic rings is crucial for their inhibitory activity.

The synthesis of these complex molecules often involves multi-step reaction sequences. For instance, the reaction of chalcones with various reagents can lead to the formation of pyridine and thienopyridine derivatives. researchgate.net These reactions demonstrate how a relatively simple precursor can be elaborated into a diverse range of complex heterocyclic structures.

Analog Development and Structure-Activity Relationship (SAR) Explorations

The development of analogs of this compound is a cornerstone of SAR exploration. By systematically altering different parts of the molecule and evaluating the corresponding changes in biological activity, researchers can identify the key structural features required for a desired pharmacological effect. nih.gov

SAR studies have been instrumental in understanding the molecular requirements for the activity of various pyridine derivatives. nih.gov For example, it has been observed that the antiproliferative activity of certain pyridine derivatives is related to the number and position of methoxy groups. nih.gov Similarly, the presence of amino and hydroxyl groups can enhance activity, while halogens and bulky groups may be detrimental. nih.gov

Computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, are often employed to gain a deeper understanding of SAR. mdpi.com These models can help to visualize the steric and electronic requirements for optimal activity and guide the design of new, more potent analogs. For instance, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) can provide valuable insights into the key structural features for the inhibitory activities of a series of compounds. mdpi.com

The ultimate goal of analog development and SAR studies is to design compounds with improved potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and development.

Role in Organic Synthesis and Functional Material Applications

As a Synthetic Intermediate and Building Block

The utility of 3-Cyanophenyl-3-pyridinyl-methanol as a synthetic intermediate is rooted in the reactivity of its constituent functional groups: the cyano, pyridinyl, and hydroxyl moieties. Each of these groups can participate in a variety of chemical transformations, making the compound a valuable building block for the synthesis of more complex molecules. researchgate.netorientjchem.orgnih.gov

The pyridinyl nitrogen, being basic, can be protonated or alkylated, and it can act as a ligand for metal centers. The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems. The hydroxyl group, being a primary alcohol, can be oxidized to an aldehyde or a carboxylic acid, or it can be esterified or etherified.

This multifunctionality allows for a stepwise and controlled modification of the molecule, enabling the synthesis of a diverse range of derivatives. For instance, the core structure of this compound is analogous to precursors used in the synthesis of complex pharmaceutical intermediates. researchgate.netgoogle.com The strategic combination of a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting pyridyl group within the same molecule also makes it a desirable component in the design of molecules with specific intermolecular recognition properties.

The following table summarizes the potential synthetic transformations of this compound, highlighting its versatility as a building block.

| Functional Group | Potential Transformation | Product Functional Group |

| Pyridinyl | Protonation/Alkylation | Pyridinium salt |

| Metal Coordination | Metal complex | |

| Cyano | Hydrolysis | Carboxylic acid / Amide |

| Reduction | Amine | |

| Cycloaddition | Heterocycle (e.g., tetrazole) | |

| Hydroxyl | Oxidation | Aldehyde / Carboxylic acid |

| Esterification | Ester | |

| Etherification | Ether |

Formation of Supramolecular Assemblies (e.g., hydrogen bonding motifs)

The molecular structure of this compound is particularly well-suited for the formation of ordered, non-covalent structures known as supramolecular assemblies. The presence of both a hydrogen-bond donor (the hydroxyl group) and a hydrogen-bond acceptor (the nitrogen atom of the pyridyl ring) within the same molecule facilitates the formation of strong and directional intermolecular hydrogen bonds. nih.govresearchgate.net

Specifically, the O-H···N(pyridyl) hydrogen bond is a well-documented and robust interaction that plays a crucial role in the crystal engineering of pyridyl-containing compounds. nih.gov In the case of this compound, this interaction can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. researchgate.net The cyanophenyl group can also participate in weaker C-H···N and C-H···π interactions, which further stabilize the resulting supramolecular architecture.

The study of related compounds, such as (methanol)[10,15,20-tris(4-cyanophenyl)-5-(4-pyridyl)porphyrinato]zinc(II), has demonstrated the formation of two-dimensional supramolecular arrays sustained by O-H···N(pyridyl) hydrogen bonding. nih.govresearchgate.net It is therefore highly probable that this compound would exhibit similar self-assembly behavior, leading to the formation of well-defined crystalline structures.

The key hydrogen bonding interactions anticipated in the supramolecular assembly of this compound are detailed in the table below.

| Donor | Acceptor | Type of Interaction |

| Hydroxyl (O-H) | Pyridyl Nitrogen (N) | Strong Hydrogen Bond |

| Phenyl (C-H) | Cyano Nitrogen (N) | Weak Hydrogen Bond |

| Phenyl (C-H) | Pyridyl Ring (π-system) | C-H···π Interaction |

Applications in Functional Materials (e.g., organic semiconductors, OLEDs)

The unique electronic properties endowed by the cyanophenyl and pyridinyl groups make this compound and its derivatives promising candidates for applications in functional materials, particularly in the field of organic electronics. researchgate.net The electron-withdrawing nature of the cyano group and the π-deficient character of the pyridine (B92270) ring can significantly influence the frontier molecular orbital energies (HOMO and LUMO) of the molecule.

Compounds incorporating cyanophenyl and pyridyl moieties have been investigated as host materials in organic light-emitting diodes (OLEDs). researchgate.net The combination of these groups can lead to materials with ambipolar charge transport characteristics, which is beneficial for achieving balanced charge injection and transport in OLED devices, ultimately leading to higher efficiencies. For instance, the incorporation of cyano and pyridine functionalities has been shown to enhance the n-type (electron-transporting) features of materials, resulting in OLEDs with very low turn-on voltages and high power efficiencies. researchgate.net

Derivatives of this compound could be designed to exhibit blue luminescence, a key requirement for full-color displays and solid-state lighting. The rigid structure and the potential for forming stable, amorphous thin films are also desirable properties for materials used in OLEDs. nih.gov The ability to tune the electronic properties through chemical modification of the core structure of this compound opens up a vast design space for new organic semiconductors with tailored properties for specific applications in organic electronics. jmaterenvironsci.com

The table below outlines the potential roles of the functional groups in this compound in the context of organic electronic materials.

| Functional Group | Role in Organic Electronics |

| Cyanophenyl | Electron-withdrawing, enhances electron transport |

| Pyridinyl | π-deficient, contributes to electron transport |

| Methanol (B129727) | Provides a site for further functionalization to tune properties |

Analytical Characterization Techniques in the Research of 3 Cyanophenyl 3 Pyridinyl Methanol

Spectroscopic Methods

Spectroscopic techniques are indispensable for determining the molecular structure of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about functional groups, connectivity, and the electronic environment of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NOESY)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the 3-cyanophenyl and 3-pyridinyl rings would appear in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their substitution pattern. The methine proton (the CH-OH group) would likely appear as a singlet or a doublet, and its chemical shift would be influenced by the adjacent aromatic rings and the hydroxyl group. The hydroxyl proton itself would present as a broad singlet, the position of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides a signal for each unique carbon atom. The spectrum would be characterized by signals for the aromatic carbons, with the carbon of the cyano group (C≡N) appearing in a characteristic region (around δ 110-125 ppm). The carbons of the phenyl and pyridinyl rings would resonate in the δ 120-160 ppm range. The methine carbon (CH-OH) would be found further upfield.

| Technique | Expected Observations for 3-Cyanophenyl-3-pyridinyl-methanol |

| ¹H NMR | Signals in the aromatic region (δ 7.0-9.0) for phenyl and pyridinyl protons. A signal for the methine proton (CH-OH). A broad singlet for the hydroxyl proton (-OH). |

| ¹³C NMR | A signal for the cyano carbon (C≡N). Signals for aromatic carbons (δ 120-160). A signal for the methine carbon. |

| 2D NOESY | Cross-peaks indicating spatial proximity between the methine proton and protons on both the cyanophenyl and pyridinyl rings. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

For this compound, the IR spectrum would be expected to display several characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. The presence of the cyano group (C≡N) would be confirmed by a sharp, medium-intensity absorption band around 2220-2240 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-O stretching of the alcohol would be visible in the 1000-1200 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Alcohol (O-H) | Stretching | 3200-3600 (broad) |

| Cyano (C≡N) | Stretching | 2220-2240 (sharp, medium) |

| Aromatic (C-H) | Stretching | > 3000 |

| Aromatic (C=C) | Stretching | 1400-1600 |

| Alcohol (C-O) | Stretching | 1000-1200 |

Mass Spectrometry (HRMS, ESI-HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): Using techniques like Electrospray Ionization (ESI), HRMS would provide a very accurate mass measurement of the molecular ion (e.g., [M+H]⁺). This accurate mass allows for the unambiguous determination of the molecular formula, C₁₃H₁₀N₂O, by distinguishing it from other potential formulas with the same nominal mass.

Fragmentation Pattern: The mass spectrum would also show a characteristic fragmentation pattern. Common fragmentation pathways would likely involve the loss of a water molecule (-18 Da) from the molecular ion, or cleavage at the benzylic position, leading to fragments corresponding to the 3-cyanophenyl and 3-pyridinyl moieties.

X-ray Diffraction Studies

While spectroscopic methods provide information about molecular structure in solution or as an average state, X-ray diffraction provides the precise three-dimensional arrangement of atoms and molecules in the solid state.

Single Crystal X-ray Diffraction (SCXRD)

Growing a suitable single crystal of this compound would allow for its analysis by SCXRD. This technique is the gold standard for structure determination. The analysis would yield precise bond lengths, bond angles, and torsion angles for the entire molecule. Furthermore, SCXRD reveals how the molecules pack in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding (involving the hydroxyl group) and π-π stacking (between the aromatic rings), which govern the supramolecular architecture. This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.

| Parameter | Information Provided by SCXRD |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise 3D position of every atom in the molecule. |

| Bond Lengths/Angles | Accurate measurements of all chemical bonds and angles. |

| Intermolecular Interactions | Details of hydrogen bonding, π-π stacking, and other non-covalent forces. |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline properties of a solid material. In the context of this compound, which may exist in one or more crystalline forms (polymorphs), PXRD is indispensable for phase identification, purity analysis, and structural characterization.

The technique involves irradiating a powdered sample of the compound with a monochromatic X-ray beam. As the sample is rotated, the X-rays are diffracted by the crystalline lattice planes, producing a unique diffraction pattern of intensity versus the diffraction angle (2θ). libretexts.org This pattern serves as a fingerprint for the specific crystalline structure.

Detailed research findings on the PXRD analysis of this compound are not extensively documented in public literature. However, the application of this technique can be understood from studies on structurally related compounds. For instance, X-ray structural analysis has been used to determine the crystal and molecular structures of different crystalline modifications of other pyridine (B92270) derivatives. researchgate.net Such studies reveal how molecules are arranged in the crystal lattice and how they interact with neighboring molecules, which can influence physical properties like solubility and stability. For a novel compound like this compound, PXRD would be a critical first step after synthesis to confirm that a crystalline solid has been formed and to establish its unique diffraction pattern for future batch-to-batch verification. rsc.org The analysis can be augmented with other techniques like solid-state NMR and computational calculations to solve complex structures when single crystals are unavailable. rsc.org

Illustrative PXRD Data for a Crystalline Organic Compound The following interactive table represents typical data obtained from a PXRD experiment. The "2θ Angle" represents the angle of diffraction, and the "Intensity" corresponds to the strength of the diffracted X-ray beam at that angle. The specific peaks and their intensities are unique to a compound's crystal structure.

Chromatographic Separation and Purification Techniques

Chromatography is a cornerstone of synthetic chemistry, enabling the isolation of a target compound from a mixture of starting materials, byproducts, and other impurities. magritek.com The purification of this compound would typically involve a multi-step chromatographic process.

Thin-Layer Chromatography (TLC) The first step in developing a purification protocol is often Thin-Layer Chromatography (TLC). youtube.com TLC is a rapid and inexpensive qualitative technique used to monitor the progress of a reaction and to determine the optimal solvent system for column chromatography. A small amount of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel on a solid backing), which is then placed in a chamber containing a shallow pool of a solvent (eluent). As the eluent moves up the plate via capillary action, it separates the components of the mixture based on their differing polarities and affinities for the stationary phase (silica) and the mobile phase (eluent). youtube.com Different solvent systems, such as mixtures of hexane (B92381) and ethyl acetate (B1210297) in varying ratios, are tested to achieve clear separation between the desired product and impurities.

Column Chromatography Once an appropriate solvent system is identified via TLC, large-scale purification is performed using column chromatography. magritek.com In this technique, a glass column is packed with a stationary phase, most commonly silica gel. The crude product mixture is loaded onto the top of the column, and the chosen eluent is passed through the column. chemicalbook.com

Components of the mixture travel down the column at different rates based on their polarity. Less polar compounds have a weaker interaction with the polar silica gel and are eluted faster, while more polar compounds interact more strongly and move down the column more slowly. For a molecule like this compound, which possesses a polar alcohol group, a moderately polar cyano group, and a basic pyridine ring, a gradient elution method is often effective. This involves starting with a less polar eluent (e.g., a high percentage of hexane) and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to first elute non-polar impurities and then the target compound. acs.org Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) is another powerful technique used for both analytical assessment of purity and for preparative purification. For cyanophenyl and pyridine-containing compounds, reversed-phase HPLC methods are common, often utilizing columns with phenyl-based stationary phases to leverage π-π interactions for enhanced separation. sielc.comchromatographyonline.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov

Illustrative Column Chromatography Purification Parameters The following table outlines a hypothetical set of conditions for the purification of a moderately polar organic compound like this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Cyanophenyl-3-pyridinyl-methanol, and what key reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). Critical parameters include temperature control (60–120°C), solvent selection (polar aprotic solvents like DMF or THF), and catalyst choice (e.g., Pd-based catalysts for coupling reactions). Yields are highly dependent on stoichiometric ratios and the absence of moisture .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the presence of hydroxymethyl, cyanophenyl, and pyridinyl groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%). Infrared (IR) spectroscopy identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (gloves, goggles) and work in a fume hood. The compound may exhibit irritant properties; avoid inhalation or skin contact. Store in a cool, dry environment away from oxidizing agents. Dispose of waste via certified chemical disposal protocols .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by systematically varying substituents (e.g., replacing cyano with halogen or methyl groups). Validate bioactivity using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). Control experimental variables such as solvent (DMSO vs. aqueous buffers) and cell line specificity .

Q. How can computational chemistry be applied to predict the binding affinity of this compound with target enzymes?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to model interactions with active sites of enzymes like kinases or cytochrome P450. Use molecular dynamics simulations (AMBER or GROMACS) to assess binding stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What advanced techniques optimize the enantiomeric purity of this compound during synthesis?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed reactions) or kinetic resolution using enzymes (lipases). Analyze enantiomeric excess (ee) via chiral HPLC with a cellulose-based column. Recrystallization in chiral solvents (e.g., (R)- or (S)-limonene) can further enhance purity .

Q. How do substituent variations on the phenyl and pyridinyl rings affect the compound's reactivity and bioactivity?

- Methodological Answer : Electron-withdrawing groups (e.g., -CN) on the phenyl ring enhance electrophilicity, facilitating nucleophilic attacks. On the pyridinyl ring, substituents like halogens (-Cl, -F) improve metabolic stability. Bioactivity shifts (e.g., increased kinase inhibition) correlate with steric and electronic effects, validated through comparative SAR studies .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining high regioselectivity?

- Methodological Answer : Scaling requires optimizing heat transfer (jacketed reactors) and catalyst recycling (immobilized catalysts). Regioselectivity challenges arise in multi-step syntheses; mitigate via stepwise monitoring (in-situ FTIR or LC-MS). Purification at scale may necessitate flash chromatography or continuous crystallization techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.